9-[(4-Ethenylphenyl)methyl]-9H-fluorene
Description
Significance of Fluorene (B118485) and its Derivatives in Contemporary Chemical Research
Fluorene, a polycyclic aromatic hydrocarbon, and its derivatives are a class of organic compounds of significant interest in modern chemical research. entrepreneur-cn.com Their unique molecular architecture, characterized by a biphenyl (B1667301) unit bridged by a methylene (B1212753) group, provides a rigid and planar chromophore with advantageous photophysical properties. researchgate.net These compounds are known for their strong fluorescence, good thermal stability, and excellent charge transport capabilities, making them prime candidates for use in optoelectronic devices. entrepreneur-cn.com
The versatility of the fluorene scaffold allows for extensive chemical modification, enabling the synthesis of a vast library of derivatives with fine-tuned properties. entrepreneur-cn.comresearchgate.net By introducing various functional groups at different positions on the fluorene core, scientists can manipulate the electronic and optical characteristics of the resulting materials. This has led to their application as light-emitting materials in organic light-emitting diodes (OLEDs), hole transport materials in perovskite solar cells, and as components of fluorescent probes and biosensors. entrepreneur-cn.com
Role of 9-Substituted Fluorenes in Tailoring Molecular Architecture
The C-9 position of the fluorene ring is particularly amenable to substitution, offering a powerful tool for tailoring the molecular architecture and properties of fluorene derivatives. researchgate.net Introducing substituents at this position can significantly influence the solubility, processability, and solid-state packing of the molecules. This is crucial for fabricating high-quality thin films for electronic devices.
Substitution at the C-9 position can prevent the strong intermolecular interactions that often lead to aggregation-induced quenching of fluorescence in the solid state, a common issue with many organic emitters. mdpi.com By attaching bulky or flexible side chains, the intermolecular distances can be controlled, preserving the desirable photoluminescent properties of the individual molecules. This strategic modification allows for the design of materials with improved device efficiency and stability. researchgate.net Furthermore, the introduction of specific functional groups at the C-9 position can impart new functionalities, such as the ability to undergo polymerization.
Conceptual Framework for Ethenylphenyl-Functionalized Fluorene Systems
The functionalization of fluorene with an ethenylphenyl (commonly known as vinylphenyl) group, as seen in 9-[(4-Ethenylphenyl)methyl]-9H-fluorene, introduces a reactive moiety that opens up possibilities for polymerization. The vinyl group is a well-known monomer building block, capable of undergoing various polymerization reactions, including radical, cationic, and anionic polymerization. This allows for the transformation of a small molecule into a macromolecular structure, a polymer.
The incorporation of the fluorene unit into a polymer backbone via the ethenylphenyl group can lead to materials that combine the desirable photophysical properties of the fluorene core with the processability and film-forming capabilities of polymers. The resulting polymers could find use in a variety of applications, such as in the fabrication of solution-processable layers for electronic devices. The ethenylphenyl group acts as a bridge, linking the functional fluorene chromophore to a larger polymeric system, thereby creating advanced materials with tailored properties. Thermally cross-linkable materials based on fluorene derivatives containing vinyl groups have been explored as hole transporting materials, which can form solvent-resistant 3D networks upon polymerization. rsc.org
Structure
3D Structure
Properties
CAS No. |
684215-56-3 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-[(4-ethenylphenyl)methyl]-9H-fluorene |
InChI |
InChI=1S/C22H18/c1-2-16-11-13-17(14-12-16)15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h2-14,22H,1,15H2 |
InChI Key |
BSRIIEPRQWEWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches to the Synthesis of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene
The construction of the target molecule hinges on the effective formation of a carbon-carbon bond at the C-9 position of the fluorene (B118485) ring system. This is achieved through careful selection of precursors and reaction conditions that favor specific chemical transformations.
The starting point for the synthesis is typically the fluorene molecule itself or its oxidized form, 9-fluorenone (B1672902). The protons on the C-9 methylene (B1212753) bridge of fluorene are notably acidic (pKa ≈ 22.6 in DMSO), a property that is central to its functionalization. This acidity allows for deprotonation by a suitable base to form the intensely colored, aromatic fluorenyl anion. This anion is a potent nucleophile, making it an ideal precursor for subsequent alkylation reactions.
Alternatively, 9-fluorenone can be used as a starting material. It can be converted into a variety of precursors, such as 9-Methylene-9H-fluorene through a Wittig-type reaction or reduced to 9-fluorenemethanol. chemicalbook.com This alcohol can then be converted to a more reactive species like 9-(chloromethyl)-9H-fluorene, which is an excellent electrophile for C-9 substitution reactions.
Table 1: Key Precursors for C-9 Functionalization
| Precursor Name | Structure | Method of Preparation | Purpose |
| Fluorenyl Anion | C₁₃H₉⁻ | Deprotonation of 9H-fluorene with a strong base (e.g., n-butyllithium, sodium hydroxide). | Nucleophile for Sₙ2 reactions. |
| 9-Fluorenone | C₁₃H₈O | Oxidation of 9H-fluorene. | Starting material for Wittig reactions or reduction to 9-fluorenemethanol. |
| 9-Methylene-9H-fluorene | C₁₄H₁₀ | Wittig reaction on 9-fluorenone using a phosphonium (B103445) ylide. chemicalbook.com | Precursor for various addition reactions. |
| 9-Fluorenemethanol | C₁₄H₁₂O | Reduction of 9-fluorenone. | Can be converted to a good leaving group (e.g., halide, tosylate). |
The introduction of the (4-ethenylphenyl)methyl group is most directly achieved via a nucleophilic substitution (Sₙ2) reaction. The fluorenyl anion, generated in situ from fluorene and a base, can react with an appropriate electrophile such as 4-vinylbenzyl chloride or 4-vinylbenzyl bromide. This reaction forges the key C-C bond at the C-9 position. Phase-transfer catalysts can be employed to facilitate this reaction, particularly when using inorganic bases like sodium hydroxide. researchgate.net
Modern methods for C-9 alkylation offer greener alternatives. These include the direct alkylation of fluorene with alcohols, which serve as safer alkylating agents. nih.gov Catalytic systems, such as those based on ruthenium or copper, can facilitate this transformation through a "borrowing hydrogen" mechanism, where the alcohol is transiently oxidized to an aldehyde in situ, which then reacts with the fluorene. nih.govrsc.org Specifically, reacting 9H-fluorene with (4-vinylphenyl)methanol (B94994) in the presence of a t-BuOK or a transition metal catalyst presents a viable and efficient route. nih.govnih.gov
The functionalization of fluorene at the C-9 position is inherently regioselective due to the enhanced acidity of the C-9 protons compared to the aromatic protons on the phenyl rings. Under basic conditions, deprotonation occurs almost exclusively at the methylene bridge. This generates the nucleophilic fluorenyl anion, which directs the subsequent electrophilic attack specifically to the C-9 position. This high degree of regioselectivity simplifies the synthesis of 9-substituted and 9,9-disubstituted fluorenes, often leading to high yields of the desired product without significant side reactions at other positions on the aromatic rings. nih.gov
Derivatization and Structural Modification of the Fluorene Core
Beyond the initial synthesis, the this compound molecule can be further modified to tune its properties. These modifications can occur at the peripheral phenyl rings or at specific, highly reactive sites to extend the electronic conjugation of the system.
The benzo-fused rings of the fluorene core are susceptible to electrophilic aromatic substitution reactions, similar to other aromatic hydrocarbons. This allows for the introduction of a wide array of functional groups. For instance, nitration can introduce nitro groups, and Friedel-Crafts acylation can attach acetyl or other acyl groups to the rings, typically at the C-2 position. These modifications can significantly alter the electronic properties of the molecule.
For applications in materials science and optoelectronics, extending the π-conjugated system of the fluorene core is often desirable. The C-2 and C-7 positions are electronically coupled through the π-system and are the preferred sites for such modifications. A common and powerful strategy involves the initial halogenation (e.g., bromination or iodination) of these positions. researchgate.net The resulting 2,7-dihalo-9-substituted fluorene is a versatile intermediate.
These halogenated derivatives can then undergo a variety of palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for example, can be used to introduce new aryl or vinyl groups, thereby extending the conjugation. nih.govnih.gov This approach allows for the synthesis of complex, tailor-made molecular architectures with precisely controlled electronic and photophysical properties.
Table 2: Selected Reactions for Fluorene Core Modification
| Reaction Type | Position(s) | Reagents | Purpose |
| Bromination | C-2, C-7 | N-Bromosuccinimide (NBS) | To create reactive sites for cross-coupling. researchgate.net |
| Suzuki Coupling | C-2, C-7 | Arylboronic acid, Pd catalyst, Base | To form C-C bonds and extend π-conjugation. nih.gov |
| Nitration | C-2, C-7 | Nitric Acid, Sulfuric Acid | To introduce electron-withdrawing groups. |
| Friedel-Crafts Acylation | C-2, C-7 | Acetyl chloride, AlCl₃ | To introduce acyl groups. |
Influence of Substituents on Molecular Reactivity
The reactivity of the fluorene moiety and the pendant (4-ethenylphenyl)methyl group is significantly influenced by the electronic and steric nature of the substituents. The 9-position of the fluorene core is particularly reactive and modifications at this site can profoundly alter the molecule's properties. cmu.edursc.orgethz.ch
Steric Effects: The bulky (4-ethenylphenyl)methyl group at the 9-position creates significant steric hindrance around the fluorene core. This steric bulk can influence the approach of reactants, potentially directing reactions to other, less hindered positions on the fluorene ring (e.g., the 2 and 7 positions). Furthermore, this steric hindrance can affect the conformation of the molecule, including the rotational freedom of the benzyl (B1604629) group and the planarity of the fluorene system. nih.gov In substituted fluorene derivatives, steric effects can dictate the feasibility and outcome of certain reactions, as well as influence the photophysical properties of the resulting materials by affecting molecular packing and intermolecular interactions in the solid state.
The interplay of these electronic and steric factors is critical in understanding and predicting the behavior of this compound in subsequent chemical transformations, such as polymerization or further functionalization.
Advanced Synthetic Techniques and Reaction Pathways
The synthesis of this compound and its subsequent polymerization often involves sophisticated organometallic and radical chemistry techniques to ensure high yields, purity, and control over the final polymer structure.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and are highly relevant for the construction of the this compound monomer and related structures. These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are prized for their high efficiency, functional group tolerance, and ability to form carbon-carbon bonds under relatively mild conditions.
The Suzuki-Miyaura coupling , which couples an organoboron compound with an organohalide, is a powerful method for creating aryl-aryl bonds. In the context of the target molecule, a plausible synthetic route could involve the coupling of a fluorene derivative with a boronic acid or ester derivative of 4-vinylbenzyl halide. For example, 9-bromofluorene (B49992) could be coupled with (4-vinylphenyl)methylboronic acid. Alternatively, a 9-fluorenylboronic acid derivative could be reacted with 4-vinylbenzyl bromide. The general catalytic cycle for a Suzuki reaction involves the oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. ucf.edunih.gov The choice of ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. ucf.edu
The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, is another key palladium-catalyzed reaction. While not directly forming the target molecule's benzylic linkage, it is instrumental in synthesizing related conjugated fluorene systems. materials-science.infoacademie-sciences.fr For instance, a 9-substituted fluorene bearing a halide could be coupled with an alkyne-containing molecule. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. materials-science.info
The following table summarizes the key features of these palladium-catalyzed reactions in the context of synthesizing fluorene derivatives.
| Reaction | Reactants | Catalyst System | Key Bond Formed | Relevance to Fluorene Synthesis |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) + Organohalide | Pd(0) complex, Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) | Synthesis of 9-arylmethyl-9H-fluorenes and other substituted fluorene derivatives. ucf.edu |
| Sonogashira | Terminal Alkyne + Organohalide | Pd(0) complex, Cu(I) salt, Base | C(sp) - C(sp²) | Synthesis of fluorene derivatives with alkynyl substituents, creating extended conjugated systems. materials-science.infoacademie-sciences.fr |
These coupling reactions are not only vital for the synthesis of the monomer but can also be adapted for post-polymerization modification, allowing for the introduction of various functional groups onto a pre-formed polymer chain.
Radical Polymerization Initiation for Vinyl-Containing Moieties
The ethenyl (vinyl) group of this compound makes it a suitable monomer for radical polymerization. This process involves the generation of free radicals that initiate a chain reaction, leading to the formation of a high molecular weight polymer. The polymerization of this monomer would proceed in a manner analogous to that of styrene (B11656), a well-understood process in polymer chemistry.
The radical polymerization process can be broken down into three main stages:
Initiation: The process begins with the decomposition of a radical initiator, typically a peroxide or an azo compound like azobisisobutyronitrile (AIBN), upon heating or irradiation. This generates primary radicals which then react with a monomer molecule to form a monomer radical. ethz.chnih.gov
Propagation: The newly formed monomer radical adds to the double bond of another monomer molecule, regenerating a radical at the end of the growing polymer chain. This step repeats, rapidly increasing the length of the polymer chain. ethz.chnih.gov
Termination: The growth of the polymer chain is terminated when two growing radical chains react with each other, either by combination (forming a single long chain) or disproportionation (one chain abstracts a hydrogen from the other, forming two stable polymer chains).
The rate of polymerization and the molecular weight of the resulting polymer are influenced by several factors, including the monomer concentration, initiator concentration, and temperature. The large, bulky fluorene-containing substituent can be expected to influence the polymerization kinetics and the properties of the resulting polymer, such as its glass transition temperature and solubility.
Controlled Polymerization Techniques for Molecular Weight and Architecture Control
While conventional free-radical polymerization is effective for producing polymers, it offers limited control over the molecular weight, molecular weight distribution (polydispersity), and polymer architecture. To overcome these limitations, controlled/living radical polymerization (CRP) techniques are employed. These methods allow for the synthesis of well-defined polymers with predictable molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers and star polymers. rsc.orgresearchgate.net
For a styrenic monomer like this compound, several CRP techniques are applicable:
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that involves the reversible activation and deactivation of a dormant polymer chain end (typically a halide) by a transition metal complex, usually copper-based. cmu.eduresearchgate.net This maintains a low concentration of active radical species, suppressing termination reactions and allowing for controlled chain growth. The use of fluorene-containing initiators in ATRP has been reported to create end-labeled polymers. researchgate.net
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a dithio compound. The growing radical chain reversibly adds to the CTA, forming a dormant species. This dormant species can then fragment to release a new radical that can initiate another polymer chain. This process allows for the controlled growth of polymer chains. RAFT is known for its tolerance to a wide variety of functional groups and monomer types, including styrenes. ethz.chfluorine1.runih.gov
Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical chain. This equilibrium between active and dormant species allows for controlled polymerization. NMP is particularly effective for the polymerization of styrene and its derivatives. researchgate.net
The following table compares these controlled polymerization techniques:
| Technique | Control Agent | Mechanism | Advantages |
| ATRP | Transition Metal Complex (e.g., Cu/Ligand) + Halide Initiator | Reversible activation/deactivation of dormant halide-terminated chains. cmu.eduresearchgate.net | Well-defined polymers, low PDI, synthesis of block copolymers. |
| RAFT | Chain Transfer Agent (CTA) (e.g., dithioester) | Reversible addition-fragmentation of growing radical chains with the CTA. fluorine1.runih.gov | Wide monomer scope, high functional group tolerance, synthesis of complex architectures. |
| NMP | Stable Nitroxide Radical (e.g., TEMPO) | Reversible trapping of the propagating radical by the nitroxide. researchgate.net | Metal-free, simple initiation system, effective for styrenic monomers. |
By employing these advanced polymerization techniques, it is possible to precisely tailor the molecular weight and architecture of polymers derived from this compound, which is crucial for optimizing their performance in various applications, such as in organic electronics and advanced coatings.
Polymerization Science and Macromolecular Engineering
Monomer Design and Polymerization Mechanisms
The design of 9-[(4-ethenylphenyl)methyl]-9H-fluorene as a monomer is predicated on the distinct functionalities of its constituent parts. The ethenylphenyl group, a derivative of styrene (B11656), provides a readily polymerizable vinyl unit, while the 9-substituted fluorene (B118485) core imparts unique optical and thermal properties to the resulting polymer. The polymerization behavior of this monomer is dictated by the interplay between these two components.
Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like styrene and its derivatives. libretexts.orgyoutube.com The ethenylphenyl group of this compound is susceptible to free-radical polymerization, typically initiated by thermal or photochemical decomposition of an initiator molecule to generate active radical species. libretexts.org Common initiators for such polymerizations include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). libretexts.org
The polymerization proceeds through the characteristic steps of initiation, propagation, and termination. libretexts.org During propagation, the growing polymer chain adds monomer units in a head-to-tail fashion, leading to the formation of a polymer backbone with pendant fluorenyl groups. The bulky nature of the 9-substituted fluorene group can, however, introduce significant steric hindrance, which may influence the rate of polymerization and the achievable molecular weight of the polymer.
To overcome the limitations of conventional free-radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques are often employed. These methods, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, introduce a dynamic equilibrium between active propagating radicals and dormant species. cmu.eduethernet.edu.et This reversible deactivation allows for the simultaneous growth of all polymer chains, leading to polymers with predetermined molecular weights and narrow polydispersity indices (Đ).
For styrene-based monomers, including those with fluorene side groups, CRP methods have been successfully applied. cmu.edunih.govfluorine1.ru The application of these techniques to this compound would enable the synthesis of well-defined polymers with precise control over their architecture, which is crucial for applications in electronics and optoelectronics. For instance, the synthesis of block copolymers with well-defined block lengths can be achieved, allowing for the creation of self-assembling nanostructures. fluorine1.ru
Table 1: Comparison of Controlled Radical Polymerization Techniques for Styrenic Monomers
| CRP Technique | Typical Initiator/Catalyst System | Key Advantages | Potential Considerations for Fluorene-Containing Monomers |
| Nitroxide-Mediated Polymerization (NMP) | TEMPO-based initiators | Metal-free system; simple to implement. | May require high temperatures; limited monomer scope. |
| Atom Transfer Radical Polymerization (ATRP) | Alkyl halide initiator with a transition metal complex (e.g., CuBr/bpy) | Versatile for a wide range of monomers; good control. | Requires removal of metal catalyst from the final polymer. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) | Chain transfer agent (e.g., dithioesters, trithiocarbonates) | Tolerant to a wide variety of functional groups and solvents. | Requires careful selection of the RAFT agent for the specific monomer. |
Cationic and Anionic Polymerization Considerations
The electronic nature of the ethenylphenyl group also allows for the consideration of ionic polymerization methods.
Cationic Polymerization: The vinyl group can be susceptible to cationic polymerization, typically initiated by strong Lewis acids or protonic acids. nih.govnih.govmdpi.com The stability of the resulting carbocationic propagating species is a critical factor. The electron-donating nature of the phenyl ring can stabilize the carbocation, facilitating polymerization. However, the presence of the fluorene moiety might introduce steric and electronic effects that could influence the polymerization kinetics and the stability of the propagating chain end. Careful selection of the initiator and reaction conditions is necessary to achieve controlled polymerization and avoid side reactions. nih.gov
Anionic Polymerization: Anionic polymerization, particularly living anionic polymerization, is renowned for its ability to produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled architectures. acs.orgscite.aiuni-bayreuth.decapes.gov.br Styrene and its derivatives are classic examples of monomers that undergo living anionic polymerization. uni-bayreuth.decapes.gov.bryoutube.com The anionic polymerization of styrene derivatives para-substituted with π-conjugated oligo(fluorene) moieties has been successfully demonstrated to proceed in a living manner. acs.orgscite.ai This suggests that this compound is also a promising candidate for living anionic polymerization, initiated by organolithium compounds like sec-butyllithium (B1581126) in a polar solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. acs.orgscite.ai This approach would offer a powerful route to well-defined homopolymers and block copolymers incorporating fluorene units. acs.orgscite.ai
Synthesis of Homo- and Copolymers Incorporating Fluorene Units
The polymerization of this compound can be tailored to produce either homopolymers, consisting solely of this monomer, or copolymers, where it is combined with other monomers. This versatility allows for the fine-tuning of the resulting material's properties.
The homopolymerization of this compound would yield a polymer with a polystyrene-like backbone and a high density of pendant fluorene groups. Such a homopolymer is expected to exhibit a high refractive index, good thermal stability, and specific photoluminescent properties derived from the fluorene units. The bulky fluorene side chains would likely result in a high glass transition temperature (Tg), making the polymer rigid and amorphous. The synthesis could be achieved through the polymerization methods discussed previously, with the choice of method influencing the polymer's molecular weight and dispersity.
Copolymerization of this compound with other vinyl monomers offers a strategic approach to tailor the properties of the resulting polymer. By varying the type and ratio of the co-monomer, properties such as solubility, mechanical strength, and optoelectronic characteristics can be systematically adjusted.
Common co-monomers could include:
Styrene: Copolymerization with styrene would allow for the dilution of the fluorene content, providing a means to control the refractive index and processing characteristics of the material. nih.govdtic.milchemrxiv.org
Methyl Methacrylate (MMA): Incorporating MMA can enhance the polymer's mechanical properties and transparency. dtic.milresearchgate.net Copolymers of fluorene-containing methacrylates with MMA have shown increased glass transition temperatures. researchgate.net
Acrylonitrile (B1666552): Copolymerization with acrylonitrile could improve the polymer's chemical resistance and polarity.
Functional Monomers: The introduction of co-monomers bearing specific functional groups (e.g., hydroxyl, carboxyl) can enable further post-polymerization modifications or introduce specific functionalities like crosslinking capabilities. researchgate.net
The reactivity ratios of the co-monomers are crucial parameters in copolymerization, as they determine the distribution of monomer units along the polymer chain. These ratios would need to be determined experimentally for the specific co-monomer pairs to predict and control the copolymer composition and microstructure.
Table 2: Potential Co-monomers for Copolymerization with this compound and Their Effects on Polymer Properties
| Co-monomer | Chemical Structure | Expected Influence on Copolymer Properties |
| Styrene | C8H8 | - Dilutes fluorene content- Modifies refractive index and thermal properties- Improves processability |
| Methyl Methacrylate (MMA) | C5H8O2 | - Enhances mechanical strength and transparency- Increases glass transition temperature |
| Acrylonitrile | C3H3N | - Increases polarity and chemical resistance- Modifies solubility characteristics |
| 4-(2-Hydroxy-2-methylpropyl)styrene | C12H16O | - Introduces hydroxyl functional groups for crosslinking or further modification- Can act as an "inimer" for branched architectures researchgate.net |
Copolymerization with Co-monomers for Tunable Properties
Post-Polymerization Modifications and Crosslinking Phenomena
The ethenyl (vinyl) substituent on the this compound monomer provides a reactive site for post-polymerization modifications, a powerful tool for altering the final properties of the material.
The vinyl group is susceptible to thermally induced reactions, which can be harnessed to create crosslinked polymer networks. When a polymer containing these vinyl-functionalized fluorene units is heated, the vinyl groups can react with each other or with other reactive sites in the polymer matrix. This process forms covalent bonds between previously separate polymer chains, transitioning the material from a soluble, processable thermoplastic to an insoluble and infusible thermoset.
This crosslinking significantly enhances the material's properties. The formation of a three-dimensional network structure increases thermal stability, mechanical robustness, and resistance to solvents. youtube.com While specific studies detailing the thermal crosslinking of polymers derived solely from this compound are not prevalent in the provided search results, the principle is well-established for vinyl-functionalized polymers. The crosslinking process generally improves the long-term performance and stability of the material, which is critical for applications in electronic devices where operational stability is paramount. youtube.com
The fluorene moiety and the polymer backbone can participate in electrochemical reactions. In cyclic voltammetry studies, fluorene-based polymers exhibit reversible oxidation and reduction waves, which are used to determine their HOMO and LUMO energy levels. acs.orgresearchgate.net
Furthermore, electrochemical processes can be used to induce reactions on the polymer. For example, selective fluorination of a poly(fluorene) derivative has been successfully carried out via anodic fluorodesulfurization on an electrode surface. rsc.org While not directly involving the ethenyl group, this demonstrates that the polymer backbone is electrochemically active and can be modified post-polymerization.
The vinyl group itself can also be involved in electrochemical reactions. Although more common for initiating polymerization of monomers, electrochemical methods can also drive crosslinking reactions in pre-formed polymer films under specific conditions, offering a pathway to create insoluble, stable films directly on an electrode surface. rsc.org
Theoretical and Computational Investigations of Electronic Structure and Reactivity
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are a powerful tool to predict and analyze the geometric and electronic properties of molecules. For 9-[(4-Ethenylphenyl)methyl]-9H-fluorene, these calculations can elucidate the influence of the (4-ethenylphenyl)methyl substituent on the fluorene (B118485) core.
Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules due to its favorable balance between accuracy and computational cost. DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G*, can be used to optimize the molecular geometry of this compound. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.
Theoretical studies on similar 9-substituted fluorene derivatives have shown that the fluorene unit itself is essentially planar. scispace.com The introduction of a substituent at the C9 position, such as the (4-ethenylphenyl)methyl group, leads to a tetrahedral geometry around this carbon atom. The orientation of the phenyl and vinyl groups relative to the fluorene core can be determined, which is crucial for understanding intermolecular interactions in the solid state.
| Parameter | Typical Calculated Value for Similar Fluorene Derivatives |
| C-C bond lengths (fluorene) | ~1.4 Å |
| C-C bond lengths (phenyl) | ~1.39 Å |
| C=C bond length (vinyl) | ~1.34 Å |
| Dihedral angle between fluorene planes | < 5° |
This table presents typical values based on DFT calculations for structurally related fluorene derivatives.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the electronic excited states of molecules. arxiv.orguci.edu This method is instrumental in understanding the absorption and emission properties of materials. For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. rsc.org
By calculating the energies of the lowest singlet excited states (S1, S2, etc.) and the corresponding oscillator strengths, one can simulate the electronic absorption spectrum. Studies on fluorene derivatives have shown that the electronic transitions are often of a π-π* nature, localized on the fluorene core and the aromatic substituent. sigmaaldrich.com The presence of the ethenylphenyl group is expected to influence the energy of these transitions, potentially leading to a red-shift in the absorption spectrum compared to unsubstituted fluorene.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the chemical reactivity and the kinetic stability of a molecule. physchemres.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene moiety, while the LUMO may have contributions from both the fluorene and the ethenylphenyl substituent. The distribution of these orbitals can be visualized to understand charge transfer characteristics upon photoexcitation. The HOMO-LUMO gap can be correlated with the lowest excitation energy and provides an estimation of the polymer's band gap. The introduction of the ethenylphenyl group can modulate the HOMO and LUMO energy levels, thereby tuning the energy gap. scispace.com
| Property | Typical Calculated Value for Similar Fluorene Derivatives (eV) |
| HOMO Energy | -5.3 to -5.8 |
| LUMO Energy | -2.3 to -2.5 |
| HOMO-LUMO Gap | 2.8 to 3.5 |
This table presents typical values based on DFT calculations for structurally related fluorene derivatives. Actual values for this compound may vary. sigmaaldrich.com
Computational Modeling of Polymerization Pathways
Computational modeling can also be employed to investigate the polymerization behavior of this compound. The presence of the ethenyl (vinyl) group makes this monomer suitable for polymerization, leading to the formation of a polyfluorene derivative with pendant (4-methylphenyl)-9H-fluorenyl groups.
The polymerization of vinyl monomers typically proceeds via a free-radical mechanism. Computational studies can elucidate the key steps of this process: initiation, propagation, and termination. By calculating the reaction energies and activation barriers for each step, the feasibility and kinetics of the polymerization can be assessed.
For this compound, the initiation step would involve the generation of a radical, which then adds to the double bond of the vinyl group. The propagation step involves the successive addition of monomer units to the growing polymer chain. Computational modeling can help to understand the regioselectivity of the radical attack and the stereochemistry of the resulting polymer chain.
Once the polymer, poly{this compound}, is formed, computational methods can be used to study its conformational properties and the nature of intermolecular interactions. The flexibility of the polymer chain is determined by the rotational barriers around the single bonds in the polymer backbone and the side chains.
Conformational analysis can reveal the most stable arrangements of the polymer chain and the pendant fluorenyl groups. These conformations will have a significant impact on the macroscopic properties of the polymer, such as its solubility and thermal stability. Furthermore, understanding the intermolecular interactions, such as π-π stacking between the fluorene units of adjacent polymer chains, is crucial for predicting the solid-state packing and, consequently, the charge transport properties of the material.
Simulation of Spectroscopic Signatures and Electronic Transitions
Computational simulations are pivotal in predicting how a molecule will interact with light. For organic compounds like fluorene derivatives, these simulations can forecast their absorption and emission characteristics, which are crucial for applications in devices such as organic light-emitting diodes (OLEDs).
While specific predictive spectroscopy data for this compound is not readily found, studies on analogous fluorene-based compounds offer a glimpse into its likely properties. For instance, theoretical investigations on various 9-phenyl-9-phosphafluorene oxide derivatives have demonstrated that their primary absorption bands, typically located around 290 nm and 340 nm, can be attributed to π→π* transitions within the conjugated system and intramolecular charge transfer (ICT) processes, respectively. beilstein-journals.org
It is reasonable to hypothesize that a computational analysis of this compound would reveal similar electronic transitions. The fluorene moiety would be the primary contributor to the high-energy absorption, while the interaction between the fluorene and the ethenylphenyl group would likely give rise to lower-energy absorption bands characteristic of ICT. The specific wavelengths (λ_max) and intensities of these absorptions would be highly dependent on the dihedral angle between the fluorene and the phenyl ring, as well as the electronic nature of the vinyl group.
Photoluminescence (PL) simulations would further elucidate the emissive properties. The predicted emission wavelength (λ_em) and quantum yield would be critical indicators of its potential as an emitter in OLEDs. For a related, more complex fluorene derivative, 9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-Fluorene-2,7-diamine, experimental data shows a maximum absorption at 354 nm and 378 nm, with an emission maximum at 489 nm in dichloromethane. sigmaaldrich.com This highlights the significant Stokes shift often observed in such molecules, a feature that computational models can predict.
Table 1: Hypothetical Predictive Spectroscopic Data for this compound
| Property | Predicted Value | Transition Type |
| UV-Vis Absorption (λ_max1) | ~280-300 nm | π→π* (Fluorene) |
| UV-Vis Absorption (λ_max2) | ~330-350 nm | Intramolecular Charge Transfer (ICT) |
| Photoluminescence (λ_em) | ~400-450 nm | Radiative Decay from S1 |
Note: This table is a hypothetical representation based on data from related compounds and general principles of computational chemistry. Specific values would require dedicated TD-DFT calculations.
The modeling of charge transfer dynamics is essential for understanding the efficiency of organic electronic devices. These simulations can map the pathways and rates of electron and hole movement within and between molecules. For this compound, such modeling would focus on the degree of charge separation in the excited state and the kinetics of charge recombination.
Computational studies on charge-transfer complexes involving fluorenone derivatives, for example, have used spectroscopic methods combined with calculations to quantify the degree of charge transfer. mdpi.com These studies reveal that subtle changes in molecular structure, such as the presence of hydrogen bonding, can significantly impact the efficiency of charge transfer. mdpi.com
In the case of this compound, a key area of investigation would be the role of the ethenyl (vinyl) group. This group can participate in polymerization, and its electronic coupling with the fluorene core could open up specific charge transfer pathways. Real-time dynamics simulations, such as those performed on fullerene systems, could model the electron transfer processes on a femtosecond timescale, providing a detailed picture of the initial moments after photoexcitation. nih.gov Such simulations would elucidate how the structural arrangement of the molecule facilitates or hinders the movement of charge, a critical factor in the performance of any resulting electronic device.
Advanced Characterization Methodologies for Structure Function Elucidation
Spectroscopic Techniques for Molecular and Electronic Structure Determination
Spectroscopy is a cornerstone in the characterization of new chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis absorption and photoluminescence (PL) spectroscopy are indispensable for a thorough analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Detailed ¹H and ¹³C NMR spectroscopic data for 9-[(4-Ethenylphenyl)methyl]-9H-fluorene are not available in the public domain based on the conducted searches. This information is crucial for confirming the precise arrangement of protons and carbon atoms, which would definitively validate the synthesis of the target compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Specific experimental IR spectroscopic data for this compound, which would identify the characteristic vibrational frequencies of its functional groups (such as the ethenyl C=C stretch, aromatic C-H stretches, and the fluorenyl backbone vibrations), could not be located in the available literature.
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions
Experimental data regarding the UV-Vis absorption and photoluminescence properties of this compound are not publicly available. Such data would be instrumental in understanding the electronic transitions within the molecule, including the π-π* transitions of the fluorene (B118485) and phenyl moieties, and its potential as a luminescent material.
Electrochemical Characterization for Redox Properties and Energy Levels
Electrochemical methods are critical for assessing the potential of a compound in electronic device applications by determining its redox behavior and energy levels.
Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials
No specific cyclic voltammetry data for this compound could be found. CV analysis is essential for determining the oxidation and reduction potentials, which provides information about the stability of the compound and the energy required to add or remove electrons.
Determination of Ionization Potentials and Electron Affinities
Direct experimental values for the ionization potential and electron affinity of this compound, which are often derived from electrochemical data, are not available in the reviewed sources. These parameters are fundamental for predicting charge injection and transport properties in semiconductor devices.
Morphological and Microstructural Analysis of Polymeric Films
The arrangement of polymer chains in a thin film dictates many of its physical and optoelectronic properties. Understanding the surface topography and the degree of crystalline order is therefore paramount.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional map of a material's surface. bruker.com It is exceptionally well-suited for characterizing the nanoscale morphology of polymer films without requiring extensive sample preparation or a vacuum environment. bruker.com The contrast in AFM images is derived from the mechanical interaction between a sharp tip on a cantilever and the sample surface, making it ideal for differentiating features on polymer surfaces. bruker.com
In the context of polymers from this compound, AFM can be used to investigate surface roughness, phase separation in copolymers, and the formation of self-assembled structures. For instance, in studies of related polyfluorene derivatives, AFM has been instrumental in observing morphological transitions as a function of molecular weight. researchgate.net Research on uniaxially aligned poly(9,9-bis(ethylhexyl)-fluorene-2,7-diyl) films revealed a significant change from a featureless, smooth surface to a rougher morphology at a threshold molecular weight, which corresponds to a nematic-to-hexagonal phase transition. researchgate.net This highlights AFM's capability to correlate nanoscale surface features with underlying structural phases.
The data obtained from AFM analysis can be quantified to provide parameters such as average roughness (Ra) and root-mean-square roughness (Rq), which are critical for applications requiring smooth interfaces, such as in electronic devices.
Interactive Table: Representative Surface Roughness Data from AFM Analysis of Polymer Films
Use the filter to select a polymer and view its typical surface roughness values. This data is representative of values obtained for various polymer films and illustrates the type of quantitative information derived from AFM studies.
| Parameter | Value | Reference |
|---|
X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of materials. For polymers, XRD is crucial for determining the degree of crystallinity, identifying crystalline phases, and measuring the orientation of polymer chains. youtube.com Semi-crystalline polymers produce a diffraction pattern with sharp peaks (from crystalline regions) superimposed on a broad amorphous halo (from non-crystalline regions). youtube.com
In the study of polyfluorene-based polymers, XRD is essential for identifying specific structural arrangements, such as the planar β-phase conformation, which influences the material's electronic properties. nih.gov For example, Wide-Angle X-ray Diffraction (WAXD) studies on poly(9,9-dioctylfluorene) have been used to identify the formation of crystalline polymer-solvent compounds. nih.gov These studies reveal strong diffraction peaks that correspond to specific periodicities in the polymer backbone and side-chain packing. nih.govresearchgate.net The degree of crystallinity can be calculated from the ratio of the integrated area of the crystalline peaks to the total area under the diffraction pattern. researchgate.net This quantitative measure is vital for understanding how processing conditions affect the microstructure of polymers derived from this compound.
The structure of the side chains plays a significant role in the ability of polyfluorenes to crystallize. The introduction of the (4-ethenylphenyl)methyl group as a side chain is expected to influence the intermolecular packing and, consequently, the crystalline nature of the resulting polymer, which can be thoroughly investigated using XRD. imperial.ac.uk
Interactive Table: Typical XRD Data for a Semi-Crystalline Polymer
Select a diffraction peak to view its corresponding structural information. This table presents hypothetical data to illustrate the interpretation of an XRD pattern for a polyfluorene derivative.
| Parameter | Value | Interpretation |
|---|
Thermal Stability and Degradation Pathways
The thermal stability of a polymer is a critical factor for its processing and long-term performance, especially in applications that involve elevated temperatures. Thermogravimetric Analysis (TGA) is a standard technique for measuring the thermal stability of materials. It monitors the change in a material's mass as a function of temperature in a controlled atmosphere.
For polymers of this compound, which contain both fluorene and styrene (B11656) moieties, the thermal degradation behavior is expected to be complex. Studies on related fluorene-containing polymers, such as 9,9-bis(4-hydroxyphenyl)fluorene (B116638) polycarbonate, have shown high thermal stability, with decomposition temperatures often exceeding 400°C. faa.gov The degradation of polystyrene, on the other hand, typically begins at lower temperatures. The thermal stability of a copolymer of this compound and styrene would likely be influenced by the relative content of the two monomers. Research on blends of polystyrene and other polymers has shown that enhanced thermal stability can be achieved. marquette.edu
The degradation of polyfluorenes in the presence of air often involves the oxidation of the C9 position of the fluorene ring to form fluorenone, which can act as an emission quencher and affect the material's optical properties. The bulky (4-ethenylphenyl)methyl substituent at the C9 position is designed to prevent this oxidation and enhance thermal stability.
Interactive Table: Representative Thermal Degradation Data
Select a polymer from the dropdown menu to see its characteristic thermal degradation temperatures as measured by TGA. This data is compiled from studies on related polymer systems.
| Parameter | Temperature (°C) | Atmosphere | Reference |
|---|
Research Directions and Emerging Applications in Functional Materials
Development as Monomers for Organic Electronic Polymers
The ethenyl group on the phenylmethyl substituent of 9-[(4-Ethenylphenyl)methyl]-9H-fluorene makes it an ideal candidate for the synthesis of polymers for organic electronics. The resulting polymers can be designed to have a range of desirable properties, including high charge carrier mobility, tunable energy levels, and good film-forming capabilities. These characteristics are crucial for the fabrication of high-performance organic electronic devices.
In the realm of lighting and display technologies, fluorene-based polymers are extensively investigated as hole transport materials (HTMs) in OLEDs and QD-LEDs. mdpi.com The function of an HTM is to facilitate the efficient injection and transport of holes from the anode to the emissive layer, thereby improving device efficiency and longevity. The incorporation of this compound into a polymer backbone can lead to materials with a high glass transition temperature and thermal stability, which are critical for the operational lifetime of OLEDs.
| Copolymer | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color |
|---|---|---|---|
| Fluorene (B118485) copolymer with 9,10-dicyanophenanthrene (2.5 mol%) | 9230 | 3.33 | Greenish-blue |
| Fluorene copolymer with dicyanostilbene | - | - | Yellow-green |
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Fluorene-based polymers have demonstrated potential as high-performance organic semiconductors due to their rigid and planar structure, which facilitates intermolecular π-π stacking and efficient charge transport. rsc.org
The synthesis of copolymers containing fluorene and other aromatic units allows for the fine-tuning of the material's electronic properties. For example, copolymers of fluorene with benzotriazole (B28993) have shown promising p-type transporting characteristics with high mobilities. rsc.org The incorporation of this compound into such polymer systems could lead to new materials with enhanced performance for OFET applications.
| Polymer | Hole Mobility (cm²/V·s) |
|---|---|
| SP3 (without thiophene (B33073) linker) | 0.073 |
| TP2 (with thiophene linker) | 0.017 |
The development of efficient and low-cost organic photovoltaic (OPV) devices is a major goal in renewable energy research. Fluorene-based polymers have been extensively studied as both donor and acceptor materials in the active layer of OPVs. acs.orgnih.govdiva-portal.orgacs.org The broad absorption spectra and good charge transport properties of these polymers contribute to efficient light harvesting and charge separation.
Donor-acceptor alternating copolymers containing 9-arylidene-9H-fluorene units have achieved power conversion efficiencies (PCEs) of over 6%. nih.gov The molecular weight and the nature of the substituents on the fluorene unit have been shown to be crucial for the photovoltaic performance. nih.gov Polymers derived from this compound could be designed to have optimal energy levels and morphology for use in high-efficiency OPVs. Furthermore, fluorene-based polymers have been successfully employed as hole-transporting materials in highly efficient and stable perovskite solar cells. nih.govrsc.orgresearchgate.netrsc.org
| Polymer Blend | Power Conversion Efficiency (PCE) (%) |
|---|---|
| HMW-P1:PC71BM | 6.26 |
| HMW-P1:PC71BM with DIO additive | 6.52 |
| LMW-P1:PC71BM | 2.75 |
| P2:PC71BM | 2.51 |
Advanced Sensor Technologies
The inherent fluorescence of the fluorene moiety makes polymers derived from this compound attractive candidates for the development of advanced sensor technologies. These materials can be designed to exhibit changes in their fluorescence properties in response to specific analytes or environmental stimuli.
Fluorescence-based sensors offer high sensitivity and selectivity for the detection of a wide range of chemical species. Fluorene-based polymers have been investigated for their potential in fluorometric sensing applications. For instance, a fluorene-based polymer incorporating a dicarboxylate pseudo crown receptor has been shown to be a highly selective and sensitive "turn-on" fluorescence sensor for lead ions in aqueous media. researchgate.net The polymer backbone in such sensors serves to amplify the sensory response. The versatility of polymerizing this compound allows for the incorporation of various receptor units, enabling the development of sensors for a diverse array of target analytes.
Chemo-responsive materials are smart materials that undergo a change in their physical or chemical properties in response to a chemical stimulus. Polymers containing fluorene units can be designed to be chemo-responsive. For example, the optical and electronic properties of fluorene copolymers can be tuned by changing the bridged structure at the 9-position of the fluorene unit. researchgate.net This suggests that polymers derived from this compound could be developed into materials that change their color or conductivity upon exposure to specific chemicals, opening up applications in areas such as chemical indicators and smart coatings.
Advanced Optical and Optoelectronic Systems
Fluorene-based materials are renowned for their exceptional optical and electronic properties, including high photoluminescence quantum yields and thermal stability. mdpi.com These characteristics make polymers derived from this compound prime candidates for use in sophisticated optical systems.
Two-photon absorption (2PA) is a nonlinear optical process with applications in 3D microfabrication, optical data storage, and bio-imaging. Fluorene-based chromophores are noted for their significant 2PA cross-sections. researchgate.net The extended π-conjugated system of the fluorene core in this compound provides a strong foundation for 2PA activity.
Research in this area would likely focus on the synthesis of polymers from this monomer and the subsequent characterization of their 2PA properties. The performance of these materials can be compared with other fluorene-based systems, as detailed in the table below.
| Property | Value | Context |
| Two-Photon Absorption | Potential for high cross-section | Based on known fluorene chromophores researchgate.net |
| Excitation Wavelength | Likely in the near-infrared | Common for 2PA materials |
| Emission Wavelength | Expected in the visible spectrum | Characteristic of fluorene derivatives mdpi.com |
This table presents hypothesized properties based on analogous compounds.
Photochromic materials reversibly change their optical properties, such as color and absorption spectrum, upon exposure to light. While fluorene itself is not typically photochromic, it can be incorporated into polymer systems with photochromic dyes or units. The ethenylphenyl group of this compound allows it to act as a versatile building block in the creation of such materials.
A potential research avenue would be the copolymerization of this compound with a known photochromic monomer. The resulting copolymer could exhibit the desirable mechanical and thermal properties of a polyfluorene backbone, while the photochromic units would provide light-responsive behavior.
Volume Bragg gratings (VBGs) and other holographic materials rely on the ability to create a stable, spatially modulated refractive index within a material. Photopolymers are a key class of materials for these applications. The polymerization of this compound, likely in combination with other monomers, could lead to the formation of high-performance holographic recording media.
The high refractive index associated with fluorene-containing polymers is advantageous for creating large modulations in the refractive index, which is crucial for high-efficiency gratings. Research would involve formulating a photopolymer syrup containing this monomer and characterizing its holographic recording capabilities, such as diffraction efficiency and sensitivity.
Future Prospects and Interdisciplinary Research Linkages
The future of materials based on this compound lies in its integration into more complex, multifunctional systems, bridging different classes of materials and scientific disciplines.
The creation of hybrid materials that combine the processability and functionality of organic polymers with the stability and performance of inorganic nanoparticles is a major goal in materials science. Polymers derived from this compound could serve as an excellent matrix for inorganic components such as quantum dots or metal oxides.
For instance, incorporating cadmium selenide (B1212193) (CdSe) quantum dots into a poly(this compound) matrix could lead to novel materials for light-emitting diodes (LEDs) or solar cells, where the fluorene-based polymer acts as a host and a charge transport material.
The planar and aromatic nature of the fluorene unit makes it an ideal candidate for forming ordered structures through non-covalent interactions, such as π-π stacking. researchgate.net This self-assembly can be exploited to create well-defined nanostructures, gels, and thin films with anisotropic properties.
Q & A
Basic: What are the recommended methods for synthesizing 9-[(4-Ethenylphenyl)methyl]-9H-fluorene derivatives with high purity?
Methodological Answer:
The synthesis typically involves organometallic coupling reactions. For example, fluorene derivatives can be functionalized via lithiation in dry tetrahydrofuran (THF) using n-butyllithium at low temperatures (−78°C), followed by reaction with electrophiles like chlorides or carbonyl compounds . Purification is critical due to impurities like anthracene or residual 9H-fluorene. Column chromatography with silica gel and a hexane/dichloromethane eluent system effectively isolates the target compound, achieving >95% purity . Recrystallization from dichloromethane yields single crystals for structural validation .
Advanced: How can computational methods predict photochemical oxidation pathways of 9H-fluorene derivatives?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/def2-TZVP level calculates bond dissociation free energies (BDFE) for C–H bonds, identifying reactive sites prone to oxidation . For instance, DFT predicts a BDFE of 66 kcal/mol for pseudobenzylic C(sp³)–H bonds in fluorene-metal complexes, aligning with experimental values . Coupled with UV-Vis and cyclic voltammetry data, computational models can map intermediates like 9H-hydroperoxyfluorene and stable products such as 9H-fluorene-9-one . Gas-phase and solvent-phase simulations help reconcile discrepancies between theoretical and observed reaction mechanisms .
Basic: Which spectroscopic techniques characterize the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substitution patterns and aromatic proton environments. For example, methine protons in dimeric fluorene derivatives appear as singlets near δ 4.5 ppm .
- X-ray Crystallography : Resolves dihedral angles between fluorene rings (e.g., 71.97° in chloromethyl derivatives) and intramolecular interactions like C–H⋯Cl hydrogen bonds .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 392.90 g/mol for chloromethyl derivatives) .
Advanced: How to resolve contradictions between theoretical and experimental BDFE values in fluorene-metal complexes?
Methodological Answer:
Discrepancies arise from solvent effects and ligand coordination modes. For example, gas-phase DFT calculations overestimate BDFE by ~20 kcal/mol compared to solution-phase experiments due to solvation energy differences . Calibrate computational models using experimentally determined pKa values (e.g., pKa THF = 28 for fluorene anions) and adjust for solvent polarity. Spectroelectrochemical IR studies can validate redox states and bond weakening during H-atom transfer reactions .
Advanced: How does molecular weight influence photovoltaic performance of 9-arylidene-9H-fluorene polymers?
Methodological Answer:
High molecular weight (HMW) polymers (e.g., kDa) exhibit enhanced charge transport due to extended π-conjugation and reduced grain boundaries. HMW polyfluorene-PC71BM blends achieve power conversion efficiencies (PCE) of 6.52% vs. 2.75% for low molecular weight analogs . Optimize polymerization conditions (e.g., Suzuki coupling with Pd catalysts) and use additives like 1,8-diiodooctane (DIO) to improve film morphology and phase separation .
Basic: What purification techniques remove anthracene and 9H-fluorene impurities during synthesis?
Methodological Answer:
- Distillation : Fractional distillation under vacuum separates anthracene (higher boiling point) from fluorene derivatives.
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates target compounds.
- Recrystallization : Ethanol or dichloromethane recrystallization removes residual 9H-fluorene, though nitric acid oxidation must be avoided to prevent side reactions .
Advanced: How does substituent positioning on 9-arylidene-9H-fluorene affect polymer charge transport?
Methodological Answer:
Alkoxy chains at para-positions on the arylidene group enhance solubility without disrupting π-stacking, whereas meta-substituents hinder crystallinity. For example, polymers with 4-methoxyphenyl groups exhibit hole mobilities of cm²/V·s, vs. cm²/V·s for ortho-substituted analogs . Use grazing-incidence X-ray scattering (GIWAXS) to correlate substituent position with lamellar packing distances .
Basic: How does the dihedral angle between fluorene rings affect material properties?
Methodological Answer:
Larger dihedral angles (e.g., 78.57° in 3,9′-bifluorene) reduce π-orbital overlap, lowering conductivity but increasing thermal stability. Angles <70° enhance inter-ring conjugation, redshift absorption spectra, and improve charge mobility in organic semiconductors . Measure angles via X-ray crystallography and correlate with optoelectronic properties using UV-Vis and hole-only diode measurements .
Advanced: How do thin water films influence 9H-fluorene photooxidation kinetics under UV?
Methodological Answer:
Atmospheric water films accelerate oxidation by solubilizing polar intermediates like 9H-fluorene-9-one. Time-resolved FTIR shows a 90% conversion rate within 2 hours under UV/air conditions . Use Langmuir troughs to model air-water interfaces and quantify partitioning coefficients (log ) for fluorene derivatives .
Advanced: What electrochemical methods elucidate redox behavior of fluorene derivatives?
Methodological Answer:
Cyclic voltammetry in THF/[Bu₄N]PF₆ reveals reversible redox couples (e.g., V vs. Fc/Fc) . For twisted fluorene derivatives (e.g., 9-diphenylmethylene-9H-fluorene), two-step reduction is observed without structural rearrangement, confirmed by spectroelectrochemical UV-Vis . Combine with DFT to assign redox states and predict stability of radical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
